
N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
Overview
Description
N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a benzyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions: The thiazole ring is then substituted with a phenyl group at the 4-position using a suitable electrophilic aromatic substitution reaction.
Amidation: The final step involves the amidation of the thiazole derivative with N-benzylethylenediamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of N1-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or nickel to enhance reaction rates.
Solvents: Selection of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility and reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound in the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex thiazole-based compounds.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N1-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
N~1~-benzyl-N~2~-(4-methyl-1,3-thiazol-2-yl)ethanediamide: Similar structure with a methyl group instead of a phenyl group.
N~1~-benzyl-N~2~-(4-chloro-1,3-thiazol-2-yl)ethanediamide: Similar structure with a chloro group instead of a phenyl group.
N~1~-benzyl-N~2~-(4-nitro-1,3-thiazol-2-yl)ethanediamide: Similar structure with a nitro group instead of a phenyl group.
Uniqueness
N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is unique due to the presence of the phenyl group, which can enhance its biological activity and binding affinity to molecular targets. The phenyl group also contributes to the compound’s stability and solubility, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-benzyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16(19-11-13-7-3-1-4-8-13)17(23)21-18-20-15(12-24-18)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDGLKQDOUBWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B3890329.png)
![3,3-DIMETHYL-10-(3-METHYLBUTANOYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B3890342.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890346.png)
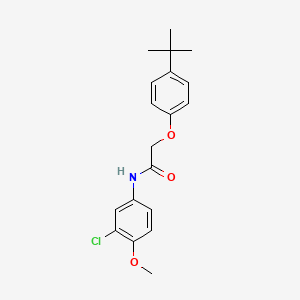
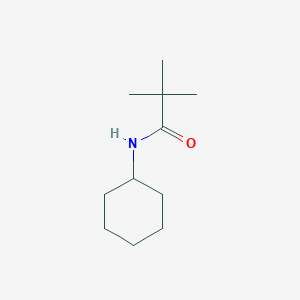
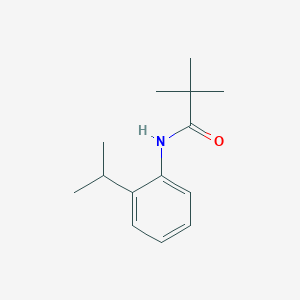
![2-(1,3-Benzothiazol-2-YL)-4-[(2-hydroxyethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3890383.png)
![4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine](/img/structure/B3890384.png)

![(Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B3890392.png)
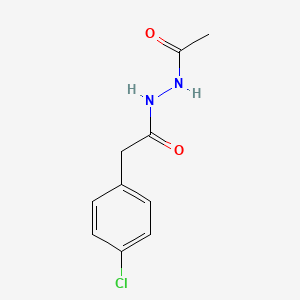
![4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE](/img/structure/B3890405.png)
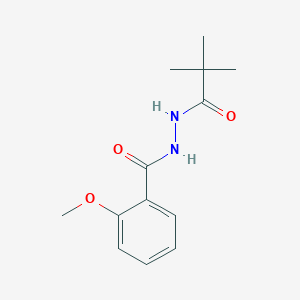
![[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol](/img/structure/B3890426.png)
